YM-53601 is a potent, selective, and orally active inhibitor of squalene synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway. [, , , ] Discovered and developed by the Japanese pharmaceutical company Yamanouchi Pharmaceutical Co., Ltd. (now part of Astellas Pharma), it has been instrumental in elucidating the roles of SQS and cholesterol in various biological processes. [, , ] YM-53601 serves as a valuable tool in both in vitro and in vivo studies investigating cholesterol-related cellular mechanisms. [, , , , , , , , ]
YM-53601 is classified as a squalene synthase inhibitor, which positions it within the broader category of cholesterol-lowering agents. It was synthesized at the Chemistry Laboratories of Yamanouchi Pharmaceutical Company, Tokyo, Japan. The compound has been evaluated across several biological models for its efficacy in reducing plasma cholesterol and triglyceride levels, showcasing its potential therapeutic applications in cardiovascular health and metabolic regulation.
The synthesis of YM-53601 involves a series of organic reactions that yield the final product through a multi-step process. Initial steps typically include the formation of key intermediates followed by specific functional group modifications. For instance, one reported method involved heating a mixture of 1-allyl-2-(3-bromopropoxy)-9H-carbazole with isopropylamine under reflux conditions, followed by purification through chromatography to isolate the desired compound .
The synthesis process may include:
YM-53601 possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The compound's chemical structure includes multiple aromatic rings and aliphatic chains, which enhance its interaction with squalene synthase.
The molecular formula for YM-53601 is CHNO, with a molecular weight of approximately 342.43 g/mol. The structural elucidation often involves techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to provide comprehensive data regarding its arrangement of atoms.
YM-53601 undergoes several chemical reactions, particularly under ultraviolet irradiation, leading to photolytic cleavage of bonds within its structure. Notably, upon exposure to UV light, YM-53601 exhibits homolytic cleavage of the carbon-oxygen bond in its aryl ether group, resulting in radical formation that can engage in further reactions with biological macromolecules .
The reaction mechanisms include:
The primary mechanism by which YM-53601 exerts its effects is through inhibition of squalene synthase activity. By binding to the active site of this enzyme, YM-53601 disrupts the conversion of farnesyl pyrophosphate into squalene, thereby reducing cholesterol biosynthesis . This inhibition occurs in a dose-dependent manner, demonstrating significant efficacy at various concentrations.
Experimental data indicate that YM-53601 effectively reduces cholesterol levels in vivo across different animal models. For instance, studies have shown that administration of YM-53601 leads to a notable decrease in plasma cholesterol and triglyceride levels in rats and monkeys . The effective dose for inhibiting cholesterol biosynthesis has been estimated at around 32 mg/kg body weight.
YM-53601 is typically presented as a colorless solid with a melting point ranging between 100–101 °C. Its solubility characteristics are influenced by the presence of functional groups within its structure, affecting its bioavailability and interaction with biological systems.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or temperature conditions. Its reactivity is notably enhanced under UV light due to the formation of reactive radicals.
YM-53601 holds significant promise in scientific research and pharmaceutical applications due to its role as a squalene synthase inhibitor. Its primary applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: